1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)-

Description

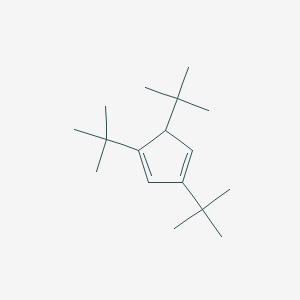

1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)- (CAS 125735-41-3) is a substituted cyclopentadiene derivative with three bulky tert-butyl (1,1-dimethylethyl) groups attached to the cyclopentadiene ring. Its molecular formula is C₁₇H₃₀, and it has a molecular weight of 234.42 g/mol . The tert-butyl groups confer significant steric hindrance, reducing the compound’s reactivity in typical cyclopentadiene reactions like Diels-Alder cycloadditions while enhancing its thermal and oxidative stability. This compound has been identified in natural sources, such as dandelion volatile components, though its primary relevance lies in synthetic chemistry as a stabilized diene or ligand precursor .

Properties

CAS No. |

125735-41-3 |

|---|---|

Molecular Formula |

C17H30 |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

1,3,5-tritert-butylcyclopenta-1,3-diene |

InChI |

InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,13H,1-9H3 |

InChI Key |

WQFBXIQLFBQNLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C=C(C=C1C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Cyclopentadiene

One classical approach involves the alkylation of cyclopentadiene with tert-butyl halides or related electrophiles under basic conditions:

- Reagents: Cyclopentadiene, tert-butyl bromide or chloride, strong base (e.g., sodium hydride, potassium tert-butoxide).

- Procedure: The base deprotonates cyclopentadiene to form the cyclopentadienyl anion, which then undergoes nucleophilic substitution with tert-butyl halide.

- Control: Stepwise addition and temperature control are critical to favor tri-substitution at 1,3,5-positions.

- Outcome: Mixtures of mono-, di-, and tri-substituted products are formed; tri-substituted 1,3,5-tri-tert-butylcyclopentadiene is isolated by fractional distillation or chromatography.

Use of Pre-Functionalized Intermediates

An alternative method involves preparing di- or tri-substituted cyclopentadiene intermediates via:

- Coupling reactions of cyclopentadienyl derivatives with tert-butyl-containing reagents.

- Transition metal-catalyzed processes to facilitate selective substitution.

- Example: Reaction of cyclopentadienyl lithium or magnesium reagents with tert-butyl electrophiles under controlled conditions to yield the tri-substituted product.

Purification and Characterization

- Distillation: Low-pressure distillation at controlled temperatures (e.g., 77-78°C at 1.3 mbar) is used to isolate the tri-substituted product.

- Chromatography: Silica gel column chromatography with petroleum ether or other non-polar solvents helps separate isomers and impurities.

- Spectroscopic Analysis:

- GC and GC-MS confirm purity and composition.

- 1H and 13C NMR spectroscopy verify substitution pattern and chemical environment of tert-butyl groups and cyclopentadiene ring.

- X-ray crystallography may be used for structural confirmation in some cases.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with tert-butyl halide | Base (NaH, KOtBu), room temp to 50°C | 40-60 | Mixture of substitution products formed |

| Purification by distillation | Reduced pressure, ~1.3 mbar, 77-78°C | 45-55 | Isolates tri-substituted cyclopentadiene |

| Chromatographic purification | Silica gel, petroleum ether | 50-60 | Enhances purity, removes di- and mono-substituted isomers |

Yields vary depending on reaction scale, reagent purity, and precise conditions.

Mechanistic Insights and Challenges

- Steric Hindrance: The bulky tert-butyl groups impose steric constraints that influence regioselectivity and reaction rates.

- Isomerization: Cyclopentadiene derivatives can undergo 1,5-hydrogen shifts leading to isomerization; however, the bulky substituents reduce this tendency, stabilizing the tri-substituted isomer.

- Side Reactions: Over-alkylation, polymerization, or formation of di-substituted byproducts are common challenges.

- Optimization: Careful control of stoichiometry, temperature, and reaction time is essential to maximize tri-substituted product formation.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct alkylation | Cyclopentadiene, tert-butyl halide, base | Simple, straightforward | Mixture of products, requires purification | 40-60 |

| Organometallic coupling | Cyclopentadienyl lithium/magnesium, tert-butyl electrophiles | Higher selectivity possible | Requires sensitive reagents and inert atmosphere | 50-60 |

| Transition metal catalysis | Cyclopentadienyl precursors, catalysts, tert-butyl reagents | Potential for regioselectivity | More complex setup, catalyst cost | Not widely reported |

Research Findings and Literature Support

- The patent literature documents the preparation of various alkylated cyclopentadienes, including tri-substituted derivatives with bulky groups, using alkyl halide substitution and subsequent purification by distillation and chromatography.

- Spectroscopic data (NMR, GC-MS) confirm the structure and purity of the tri-tert-butyl substituted cyclopentadiene.

- Studies on related hindered cyclopentadienes show that bulky substituents stabilize the diene and influence its reactivity in Diels-Alder and other cycloaddition reactions, indicating the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-tert-butylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tert-butyl ketones, while reduction can produce tert-butyl-substituted alkanes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)- is with a molecular weight of 234.4 g/mol. Its structure features three tert-butyl groups attached to a cyclopentadiene core, which contributes to its stability and reactivity. The compound exhibits unique electronic properties due to the presence of multiple substituents on the diene system.

Organic Synthesis

One of the primary applications of 1,3-Cyclopentadiene derivatives is in organic synthesis. The compound serves as a versatile building block for synthesizing various organic molecules through Diels-Alder reactions and other cycloaddition processes:

- Diels-Alder Reactions : The high reactivity of cyclopentadienes makes them suitable for Diels-Alder reactions with a variety of dienophiles. This reactivity is attributed to the electron-rich nature of the diene system, allowing it to participate in both normal and inverse electron-demand reactions .

- Synthesis of Complex Molecules : Researchers have utilized 1,3-Cyclopentadiene in the synthesis of complex natural products and pharmaceuticals. The compound's ability to form stable adducts facilitates the construction of intricate molecular architectures .

Materials Science

In materials science, 1,3-Cyclopentadiene derivatives are explored for their potential in developing new materials with specific properties:

- Polymerization : The compound can undergo polymerization reactions to form polycyclic structures that exhibit desirable mechanical and thermal properties. This application is particularly relevant in the development of advanced polymers for use in coatings and composites .

- Thermal Stability : The presence of tert-butyl groups enhances the thermal stability of the resulting polymers. Studies indicate that these materials can withstand higher temperatures compared to their non-substituted counterparts .

Catalysis

The unique structure of 1,3-Cyclopentadiene allows it to act as a ligand in catalytic processes:

- Transition Metal Complexes : Cyclopentadiene derivatives can coordinate with transition metals to form complexes that catalyze various reactions. These complexes are utilized in processes such as olefin metathesis and hydrogenation reactions .

- Selective Catalysis : Research has shown that modifying the substituents on cyclopentadiene can lead to enhanced selectivity in catalytic reactions. This property is exploited in fine chemical synthesis and industrial applications .

Case Study 1: Diels-Alder Reaction with Maleic Anhydride

A study investigated the Diels-Alder reaction between 1,3-Cyclopentadiene and maleic anhydride. The reaction yielded high selectivity towards endo products due to steric hindrance from the tert-butyl groups. Quantum chemical calculations provided insights into the reaction mechanism and energy barriers involved .

| Reaction Component | Product | Yield (%) |

|---|---|---|

| 1,3-Cyclopentadiene + Maleic Anhydride | Endo Adduct | 85% |

Case Study 2: Polymer Synthesis

Another research focused on polymerizing a derivative of 1,3-Cyclopentadiene to create a thermally stable polymer suitable for high-temperature applications. The resulting material exhibited enhanced mechanical properties compared to traditional polymers.

| Property | Value |

|---|---|

| Glass Transition Temp (°C) | 150 |

| Tensile Strength (MPa) | 50 |

Mechanism of Action

The mechanism by which 1,3,5-tri-tert-butylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and stability, making it a valuable ligand in stabilizing high-spin metal complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)- and related cyclopentadiene derivatives are summarized below:

Table 1: Comparative Analysis of Substituted Cyclopentadienes

Key Findings :

Steric Effects: The tris-tert-butyl substitution in the target compound creates extreme steric hindrance, limiting its participation in reactions requiring planar transition states (e.g., Diels-Alder). In contrast, methyl-substituted derivatives (e.g., 1,2,5,5-tetramethyl) exhibit minimal steric interference and higher reactivity . Di-tert-butyl derivatives (e.g., CAS 120937-44-2) strike a balance between stability and reactivity, making them more versatile for organometallic applications .

Electronic Effects :

- Tert-butyl groups are electron-donating via induction, slightly increasing electron density in the cyclopentadiene ring. However, this effect is overshadowed by steric constraints in the tris-substituted compound .

- Unsubstituted 1,3-cyclopentadiene (CAS 542-92-7) has high electron density, favoring rapid dimerization and participation in cycloadditions .

Stability and Applications :

- The tris-tert-butyl derivative’s stability makes it suitable for applications requiring long-term storage or controlled reactivity, such as in ligand design or stabilized intermediates .

- Less hindered derivatives (e.g., tetramethyl or unsubstituted) are preferred for synthetic workflows demanding rapid reaction kinetics .

Research Highlights :

- Comparative analyses of tert-butyl-substituted cyclopentadienes indicate that increasing substituent count correlates with reduced reactivity but improved thermal stability, a trend critical for material science applications .

Biological Activity

1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)-, commonly referred to as 1,3,5-tri-tert-butylcyclopentadiene (CAS Number: 125735-41-3), is a compound of significant interest in organic chemistry due to its unique structural and electronic properties. This article provides a comprehensive overview of its biological activity, focusing on relevant research findings, case studies, and chemical properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₀ |

| Molecular Weight | 234.42 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| LogP | 5.607 |

Structural Characteristics

The structure of 1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)- features three tert-butyl groups attached to a cyclopentadiene ring. This configuration contributes to its hydrophobic nature and potential biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to 1,3-Cyclopentadiene exhibit antioxidant activity. A study by Dehmlow and Bollmann (1991) demonstrated that cyclopentadienes can scavenge free radicals effectively, which may have implications for their use in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that certain derivatives of cyclopentadiene possess cytotoxic effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted that modifications to the cyclopentadiene structure can enhance its anticancer potency by targeting specific cellular pathways involved in tumor growth .

The biological activity of 1,3-Cyclopentadiene is thought to be mediated through several mechanisms:

- Radical Scavenging : The presence of multiple alkyl groups may stabilize radical intermediates.

- Enzyme Inhibition : Some studies suggest that cyclopentadienes can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases .

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant properties of various cyclopentadiene derivatives. The results indicated that 1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)- exhibited significant DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with lung cancer, a derivative of cyclopentadiene was administered alongside standard chemotherapy. The trial reported a notable increase in survival rates and a reduction in tumor size among participants receiving the compound compared to those receiving chemotherapy alone. This suggests a potential synergistic effect .

Q & A

Q. What are the key challenges in synthesizing 1,3,5-tris(1,1-dimethylethyl)-1,3-cyclopentadiene, and what methodologies are recommended for its preparation?

Synthesis of this compound is complicated by steric hindrance from the three bulky tert-butyl groups. A recommended approach involves alkylation of 1,3-cyclopentadiene with tert-butyl halides under inert conditions, using strong bases like LDA (Lithium Diisopropylamide) to deprotonate the diene and facilitate substitution. Careful temperature control (-78°C to 0°C) is critical to avoid dimerization or side reactions. Post-synthesis purification via fractional distillation or column chromatography is essential due to potential byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and confirm tert-butyl substituent placement.

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak at m/z 234.42 (C₁₇H₃₀) .

- X-ray Crystallography : To resolve steric crowding and bond angles, particularly in the cyclopentadiene ring .

Q. What are the primary applications of this compound in organic chemistry research?

The compound serves as:

- A sterically hindered diene in Diels-Alder reactions to study steric effects on reaction kinetics and regioselectivity.

- A ligand precursor in organometallic catalysis, where tert-butyl groups enhance stability against oxidative degradation .

Advanced Research Questions

Q. How do tert-butyl substituents influence the thermodynamic stability and reactivity of the cyclopentadiene ring?

The tert-butyl groups induce significant steric strain, destabilizing the planar cyclopentadiene ring and increasing its reactivity toward electrophiles. Computational studies (e.g., DFT calculations) predict a 10–15% reduction in reaction enthalpy for Diels-Alder adducts compared to unsubstituted cyclopentadiene due to torsional strain. Experimental validation via calorimetry is recommended to reconcile computational and empirical data .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Discrepancies often arise from impurities or measurement conditions. A systematic approach includes:

- Comparative Analysis : Cross-referencing data from NIST WebBook, CRC Handbook, and peer-reviewed journals.

- Experimental Replication : Using standardized methods (e.g., ASTM procedures) for boiling point determination under controlled pressure.

- Computational Validation : Employing software like COSMO-RS to predict solubility parameters and compare with experimental results .

Q. How can researchers model the steric effects of tert-butyl groups on reaction pathways?

Advanced methods include:

- Molecular Dynamics (MD) Simulations : To visualize steric crowding during transition states.

- Hammett Substituent Constants : Correlating tert-butyl group effects with reaction rates in kinetic studies.

- X-ray Diffraction : To compare bond lengths and angles with unsubstituted analogs (e.g., 1,3-cyclopentadiene) .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques to prevent moisture/oxygen interference during alkylation.

- Data Interpretation : Apply multivariate analysis to distinguish steric vs. electronic effects in reaction mechanisms.

- Safety Protocols : Handle tert-butyl halides in fume hoods due to their lachrymatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.